

Physicochemical Properties of 4-Cyano-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Cyano-3-nitrobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **4-Cyano-3-nitrobenzoic acid**. Due to the limited availability of experimentally determined data in publicly accessible literature, this document combines computed values with general experimental protocols. All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided.

Core Physicochemical Data

The following table summarizes the available physicochemical data for **4-Cyano-3-nitrobenzoic acid**. It is important to note that while some values are computed, they provide valuable estimates for experimental design and computational modeling.

Property	Value	Source
IUPAC Name	4-cyano-3-nitrobenzoic acid	PubChem[1]
CAS Number	153775-42-9	PubChem[1]
Molecular Formula	C ₈ H ₄ N ₂ O ₄	Santa Cruz Biotechnology[2]
Molecular Weight	192.13 g/mol	PubChem[1], Santa Cruz Biotechnology[2]
Physical Form	Solid	Sigma-Aldrich[3]
Purity	≥95% to 98%	Santa Cruz Biotechnology[2], Sigma-Aldrich[3]
XLogP3 (Computed)	1.5	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

Note: Experimental values for melting point, boiling point, pKa, and aqueous solubility for **4-Cyano-3-nitrobenzoic acid** are not readily available in the cited literature. Researchers are advised to determine these properties experimentally.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols and may require optimization for **4-Cyano-3-nitrobenzoic acid**.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity.

Principle: A small, finely powdered sample of the compound is heated in a capillary tube, and the temperature range over which the substance melts is observed. Pure compounds typically

exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- A small amount of the dry **4-Cyano-3-nitrobenzoic acid** is finely crushed using a mortar and pestle.
- The open end of a capillary tube is tapped into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.
- The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
- The assembly is placed in the heating block of the melting point apparatus or an oil bath (Thiele tube).
- The sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.
- The melting point is reported as the range T1-T2.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Principle: A solution of the acidic compound is titrated with a standardized basic solution. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.

Apparatus:

- pH meter with a combination electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Analytical balance

Procedure:

- A precisely weighed amount of **4-Cyano-3-nitrobenzoic acid** is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in pure water is low).
- The pH electrode is calibrated using standard buffer solutions.
- The solution of the acid is placed in a beaker with a magnetic stir bar, and the initial pH is recorded.
- The standardized NaOH solution is added in small, precise increments from the burette.
- After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of NaOH added.
- The pKa is determined from the pH at the half-equivalence point.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development. The shake-flask method is the traditional and most reliable method for its determination.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentration of the compound in each phase at equilibrium is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Apparatus:

- Separatory funnel or centrifuge tubes
- Mechanical shaker
- UV-Vis spectrophotometer or HPLC for concentration analysis
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Analytical balance

Procedure:

- n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
- A known amount of **4-Cyano-3-nitrobenzoic acid** is dissolved in either the n-octanol or water phase. The concentration should not exceed the compound's solubility limit in that phase.
- The two phases are combined in a separatory funnel or tube in a defined volume ratio.

- The mixture is shaken at a constant temperature until equilibrium is reached (typically for several hours).
- The phases are separated by centrifugation or by allowing them to stand.
- The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- The partition coefficient (P) is calculated using the formula: $P = \frac{[\text{Concentration}]_{\text{octanol}}}{[\text{Concentration}]_{\text{water}}}$
- LogP is then calculated as the base-10 logarithm of P.

Determination of Water Solubility (OECD 105 Guideline)

The aqueous solubility of a compound is a fundamental property influencing its absorption and distribution.

Principle: The OECD 105 guideline describes two primary methods: the column elution method for substances with low solubility (< 10 mg/L) and the flask method for substances with higher solubility. The flask method is generally suitable for initial assessment.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Apparatus:

- Flask with a stirrer
- Constant temperature bath
- Filtration or centrifugation equipment
- Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)
- Analytical balance

Procedure (Flask Method):

- An excess amount of **4-Cyano-3-nitrobenzoic acid** is added to a known volume of water in a flask.

- The flask is placed in a constant temperature bath (e.g., 20°C or 25°C) and stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The stirring is stopped, and the suspension is allowed to settle.
- A sample of the aqueous phase is taken after removing the undissolved solid by filtration or centrifugation.
- The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method.
- The experiment is repeated to ensure the obtained solubility value is consistent and represents the saturation concentration.

Visualizations

Logical Relationship of Physicochemical Properties

The following diagram illustrates the relationship between the chemical structure of **4-Cyano-3-nitrobenzoic acid** and its resulting physicochemical properties. The electron-withdrawing nature of the nitro and cyano groups significantly influences the acidity and polarity of the molecule.

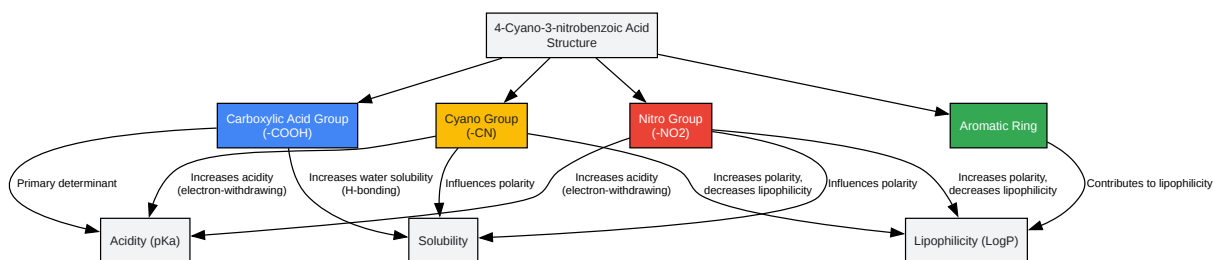


Figure 1: Influence of Structure on Properties

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Figure 1: Influence of Structure on Properties

Experimental Workflow for LogP Determination

The diagram below outlines a typical experimental workflow for determining the octanol-water partition coefficient (LogP) using the shake-flask method.

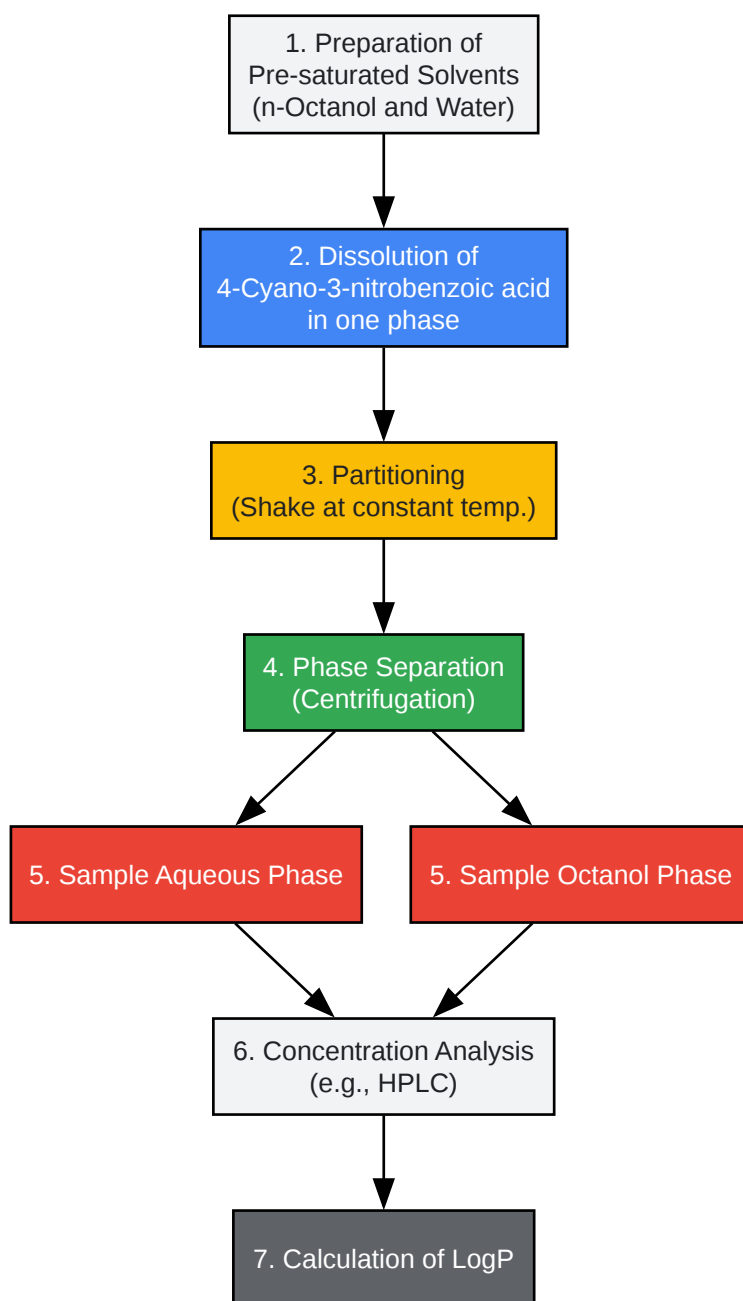


Figure 2: Shake-Flask Method Workflow for LogP

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Figure 2: Shake-Flask Method Workflow for LogP

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- To cite this document: BenchChem. [Physicochemical Properties of 4-Cyano-3-nitrobenzoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183318#physicochemical-properties-of-4-cyano-3-nitrobenzoic-acid]

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